1-Fluoronaphthalene

Catalog No.
S604959
CAS No.
321-38-0
M.F
C10H7F
M. Wt
146.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Fluoronaphthalene

CAS Number

321-38-0

Product Name

1-Fluoronaphthalene

IUPAC Name

1-fluoronaphthalene

Molecular Formula

C10H7F

Molecular Weight

146.16 g/mol

InChI

InChI=1S/C10H7F/c11-10-7-3-5-8-4-1-2-6-9(8)10/h1-7H

InChI Key

CWLKTJOTWITYSI-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC=C2F

Solubility

3.53e-04 M

Synonyms

NSC 4690; α-Fluoronaphthalene; Duloxetine USP Impurity G;

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2F

Synthesis of 6-substituted phenanthridines

Synthesis of LY248686

Calibration of the Sample Analysis at Mars (SAM) instrument suite

1-Fluoronaphthalene is an organofluorine compound classified within the naphthalene derivatives and fluoroaromatics categories. It has the chemical formula C10H7FC_{10}H_{7}F and is characterized as a colorless to pale yellow liquid. This compound is primarily known for its stability and insolubility in water, making it useful in various chemical applications .

Physical Properties

  • Molecular Weight: 146.16 g/mol
  • Melting Point: -13 °C
  • Boiling Point: 215 °C
  • Density: 1.1322 g/mL at 20 °C
  • Solubility: Slightly soluble in water; well soluble in organic solvents like chloroform and methanol .

  • Specific information on the toxicity of 1-Fluoronaphthalene is limited. As with most organic compounds, it is advisable to handle it with care, using appropriate personal protective equipment in a well-ventilated area [].
  • It is likely flammable, similar to naphthalene []. Always follow safety protocols when working with flammable materials.

1-Fluoronaphthalene exhibits low reactivity typical of simple aromatic halogenated compounds. Its reactivity diminishes with increased halogen substitution. It is generally stable but can react with strong oxidizing agents, leading to potential hazardous reactions .

Common Reactions

  • Substitution Reactions: 1-Fluoronaphthalene can undergo nucleophilic substitution reactions, which are often employed in organic synthesis.
  • Thermal Decomposition: Under specific conditions, it can decompose, releasing toxic byproducts such as hydrogen fluoride and carbon monoxide .

1-Fluoronaphthalene can be synthesized through several methods:

  • Diazotization Reaction: Naphthylamine is treated with hydrochloric acid and sodium nitrite to form a diazonium salt.
  • Substitution Reaction: The diazonium salt is then reacted with fluoroboric acid to yield 1-fluoronaphthalene.
  • Purification: The product is purified through washing and distillation processes to achieve high purity levels (up to 99.8%) .

1-Fluoronaphthalene finds utility in various fields:

  • Organic Synthesis: It serves as a starting material for synthesizing pharmaceuticals, agrochemicals, and polymers.
  • Chemical Research: Frequently used as a reagent or reference standard in analytical techniques such as gas chromatography and mass spectrometry.
  • Fluorescent Dyes: Employed in the preparation of fluorescent dyes and imaging agents.
  • OLEDs: Utilized as a luminescent agent in organic light-emitting diodes .

Studies have shown that 1-fluoronaphthalene interacts with various biological systems, particularly through metabolic pathways involving enzymes like monooxygenases. Its potential as a pharmaceutical intermediate has been explored, particularly in relation to compounds affecting serotonin and norepinephrine uptake .

1-Fluoronaphthalene shares structural similarities with several other fluorinated aromatic compounds. Below is a comparison highlighting its uniqueness:

Compound NameChemical FormulaUnique Features
NaphthaleneC10H8C_{10}H_{8}Base structure without fluorine; more reactive
2-FluoronaphthaleneC10H7FC_{10}H_{7}FDifferent position of fluorine; distinct reactivity
FluorobenzeneC6H5FC_{6}H_{5}FSmaller structure; higher volatility
PerfluoronaphthaleneC10F10C_{10}F_{10}Fully fluorinated; non-reactive

1-Fluoronaphthalene's unique position in this group lies in its balance between reactivity and stability, making it a versatile compound for both synthetic applications and research purposes .

Physical Description

1-fluoronaphthalene appears as needles. (NTP, 1992)
Solid; [CAMEO] Colorless liquid; [Alfa Aesar MSDS]

XLogP3

3.7

Hydrogen Bond Acceptor Count

1

Exact Mass

146.053178385 g/mol

Monoisotopic Mass

146.053178385 g/mol

Boiling Point

419 °F at 756 mmHg (NTP, 1992)

Heavy Atom Count

11

Density

1.1322 at 68 °F (NTP, 1992) - Denser than water; will sink

Appearance

Powder

Melting Point

16 °F (NTP, 1992)

UNII

0920702UT7

GHS Hazard Statements

Aggregated GHS information provided by 55 companies from 10 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 3 of 55 companies. For more detailed information, please visit ECHA C&L website;
Of the 9 notification(s) provided by 52 of 55 companies with hazard statement code(s):;
H315 (98.08%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (98.08%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (96.15%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

0.09 [mmHg]

Pictograms

Irritant

Irritant

Other CAS

321-38-0

Wikipedia

1-Fluoronaphthalene

General Manufacturing Information

Naphthalene, 1-fluoro-: ACTIVE

Dates

Modify: 2023-08-15
Chen et al. Arene radiofluorination enabled by photoredox-mediated halide interconversion. Nature Chemistry, doi: 10.1038/s41557-021-00835-7, published online 13 December 2021

Explore Compound Types